molecular formula C17H17NO4S B5606562 2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Cat. No. B5606562
M. Wt: 331.4 g/mol
InChI Key: CRFITBLJZAUCAW-UHFFFAOYSA-N
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Description

2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a chemical compound of significant interest in the field of organic chemistry due to its complex structure and potential applications in material science and pharmaceuticals. This compound belongs to a class of organic molecules that exhibit unique physical and chemical properties, making it a subject of extensive research.

Synthesis Analysis

The synthesis of related benzothiophene compounds typically involves multi-step chemical reactions, including condensation, cyclization, and substitution reactions. For instance, substituted 2-aminobenzo[b]pyrans have been synthesized through three-component condensation, demonstrating the versatility of synthetic routes in creating complex benzothiophene derivatives (Shestopalov, Emelianova, & Nesterov, 2003). Additionally, reactions involving benzo[b]thiophen-3(2H)-one with aryl-1,1-dicyanoethylenes have been explored as a synthetic route to substituted 2-amino-4-aryl-3-cyano-4H-benzothieno[3,2-b]pyrans, highlighting the chemical reactivity and functionalization potential of the benzothiophene core (Shestopalov & Naumov, 2003).

Molecular Structure Analysis

The molecular and crystal structure of related compounds, such as 2-amino-3-(2-methoxyethoxycarbonyl)-4-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-benzo[b]pyran, has been established via X-ray diffraction analysis. This method provides insights into the compound's geometric configuration, bond lengths, and angles, crucial for understanding its chemical behavior and interactions (Shestopalov, Emelianova, & Nesterov, 2003).

Chemical Reactions and Properties

The compound and its derivatives participate in various chemical reactions, demonstrating a range of chemical properties. For example, the reaction of benzo[b]thiophen-3(2H)-one with different organic reagents produces novel thiophene derivatives, which have been analyzed for their structural and chemical properties. These reactions showcase the compound's versatility in forming diverse chemical structures (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).

Physical Properties Analysis

The physical properties of benzothiophene derivatives, including their melting points, solubility, and crystalline structure, are crucial for their practical applications. Studies on related compounds provide valuable data on these properties, which can be extrapolated to understand the physical characteristics of this compound.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, are essential aspects of the compound's behavior in chemical reactions. Research on similar benzothiophene compounds sheds light on these properties, informing the compound's potential chemical applications and reactions (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).

properties

IUPAC Name

2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c1-22-11-6-4-5-10(9-11)15(19)18-16-14(17(20)21)12-7-2-3-8-13(12)23-16/h4-6,9H,2-3,7-8H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFITBLJZAUCAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666859
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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